3-(1h-Pyrazol-5-yl)propanoic acid hydrochloride
Description
3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride is a heterocyclic organic compound featuring a pyrazole ring linked to a propanoic acid moiety via a methylene group, with a hydrochloride counterion enhancing its solubility and stability. Its molecular formula is C₆H₉N₂O₂·HCl, with a molecular weight of 192.61 g/mol (calculated).
Properties
Molecular Formula |
C6H9ClN2O2 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-3-4-7-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H |
InChI Key |
CXQHVCSJZHJZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)CCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The resulting pyrazole intermediate is then reacted with a suitable propanoic acid derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the propanoic acid moiety.
Substitution: Substitution reactions can introduce different substituents on the pyrazole ring or the propanoic acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride with structurally or functionally related compounds, emphasizing molecular properties, functional groups, and applications:
Key Findings from Comparative Analysis:
Derivatives with thiophene and cyano/ester groups (e.g., compounds 7a and 7b) exhibit broader bioactivity, including antimicrobial properties, due to increased electron-withdrawing effects and π-π stacking capabilities .
Solubility and Stability: The hydrochloride salt form of the parent compound improves aqueous solubility compared to non-salt analogs, making it preferable for pharmaceutical formulations . Compounds with methyl groups (e.g., 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride) may exhibit improved metabolic stability but reduced solubility in non-polar solvents .
Synthetic Utility: The parent compound’s carboxylic acid group allows for facile derivatization into esters, amides, or metal complexes, enabling diverse applications in drug discovery and materials science . Thiophene-containing analogs (e.g., 7a and 7b) require multistep syntheses involving malononitrile or ethyl cyanoacetate, which may limit scalability compared to simpler pyrazole derivatives .
Notes
- Synthetic Challenges: The introduction of multiple functional groups (e.g., amino, hydroxy) requires careful optimization to avoid side reactions, particularly in sulfur-containing analogs .
Biological Activity
3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring attached to a propanoic acid moiety, enhancing its solubility and biological interactions. Its molecular formula is with a molecular weight of approximately 179.59 g/mol. The polar surface area is 81 Ų, indicating potential for hydrogen bonding which can influence its biological reactivity.
Biological Activities
Research has demonstrated that 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride exhibits various biological activities, including:
- Anti-inflammatory : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic : Studies indicate that it may possess analgesic properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial : Preliminary data suggest activity against several bacterial strains, indicating potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
The mechanism of action for 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride involves its interaction with specific biological targets. It may act as an inhibitor or modulator of various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Receptor Modulation : It may also interact with neurotransmitter receptors, contributing to its analgesic effects.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride. Common methods include:
- Condensation Reactions : Utilizing pyrazole derivatives and propanoic acid.
- Hydrochloride Formation : Converting the free acid form into its hydrochloride salt to enhance solubility.
These methods vary in yield and purity, impacting the compound's availability for research and therapeutic applications.
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride using an acetic acid-induced writhing test in mice. The results indicated that the compound exhibited significant analgesic activity comparable to aspirin, suggesting its potential as a therapeutic agent for pain management .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against E. coli and S. aureus. The results showed promising activity, highlighting its potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
